Sulfamic acid, 3-phenylpropyl ester
Description
Sulfamic acid, 3-phenylpropyl ester (IUPAC name: 3-phenylpropyl sulfamate) is an organic compound derived from sulfamic acid (H2NSO3H) esterified with 3-phenylpropanol. The esterification of sulfamic acid introduces a lipophilic 3-phenylpropyl group, which may enhance membrane permeability compared to sulfamic acid itself. This compound is hypothesized to exhibit bioactivity related to enzyme inhibition, particularly given the sulfamoyl group's role as a bioisostere for phosphate or carboxylate moieties in drug design .
Properties
CAS No. |
136199-49-0 |
|---|---|
Molecular Formula |
C9H13NO3S |
Molecular Weight |
215.27 g/mol |
IUPAC Name |
3-phenylpropyl sulfamate |
InChI |
InChI=1S/C9H13NO3S/c10-14(11,12)13-8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2,(H2,10,11,12) |
InChI Key |
VPCSRUFNWWQSSP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCCOS(=O)(=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares sulfamic acid, 3-phenylpropyl ester with structurally analogous esters and sulfamic acid derivatives:
Research Findings and Pharmacological Potential
- Enzyme Inhibition: Sulfamic acid esters with aromatic substituents (e.g., 4-(2-methoxy-benzoyl)-phenyl sulfamate, IC50 = 4,800 nM) show moderate steryl-sulfatase inhibition .
- Anticancer Activity : Analogous 3-phenylpropyl esters, such as caffeic acid 3-phenylpropyl ester, exhibit strong antimyeloma effects by downregulating the IKZF1-IRF4-MYC axis . This suggests that this compound may also target oncogenic pathways, though direct evidence is lacking.
- Toxicity Profile: Esters like butanoic acid, 3-phenylpropyl ester are classified as safe for use in food and cosmetics , while sulfamic acid derivatives require further toxicological evaluation.
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